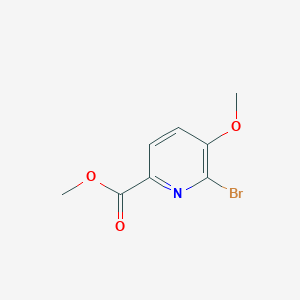

Methyl 6-bromo-5-methoxypicolinate

Description

Contextualization within Halogenated Pyridine (B92270) Carboxylates Research

Halogenated pyridine carboxylates are a class of organic compounds that are integral to the synthesis of a wide array of functional molecules. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold in many biologically active compounds. The addition of halogen atoms and carboxylate groups to this ring system significantly influences its chemical reactivity and physical properties.

The bromine atom in compounds like Methyl 6-bromo-5-methoxypicolinate serves as a versatile handle for various chemical transformations. It is a good leaving group, making it susceptible to nucleophilic substitution reactions. Furthermore, it readily participates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are powerful methods for forming carbon-carbon bonds. The position of the bromine atom, along with the electronic effects of the other substituents—the electron-donating methoxy (B1213986) group and the electron-withdrawing methyl ester—dictates the regioselectivity of these reactions.

Research on halogenated pyridine carboxylates is driven by the need for efficient synthetic routes to novel pharmaceuticals, agrochemicals, and materials. globalgrowthinsights.comlucintel.com The specific substitution pattern of this compound makes it a valuable tool for creating di- and tri-substituted pyridine derivatives, which are prevalent in many approved drugs. nih.gov

Significance as a Picolinate-Derived Synthetic Intermediate and Building Block

Picolinates, which are esters or salts of picolinic acid (pyridine-2-carboxylic acid), are important precursors in organic synthesis. This compound stands out as a particularly useful picolinate-derived building block due to its trifunctional nature. bldpharm.combldpharm.comcymitquimica.com Each of its functional groups—the bromo, methoxy, and methyl ester moieties—can be selectively targeted and modified, allowing for the systematic construction of complex molecular architectures.

In medicinal chemistry, this compound serves as a starting material for the synthesis of potential drug candidates. The pyridine core is a well-established pharmacophore found in numerous therapeutic agents. nih.gov By utilizing the reactivity of the bromine atom, chemists can introduce a variety of other functional groups to explore structure-activity relationships and optimize the biological activity of new compounds.

The methoxy group can also influence the molecule's properties, for instance by enhancing solubility in polar solvents, which is a desirable characteristic in drug development. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals.

Current Landscape and Future Directions in Academic Investigation of Pyridine Compounds

The field of pyridine chemistry is vibrant and continually evolving. biosynce.comnumberanalytics.com A significant trend is the development of more sustainable and environmentally friendly synthetic methods for preparing pyridine derivatives. globalgrowthinsights.com This includes the use of greener reagents and solvents, as well as the development of more efficient catalytic systems to minimize waste.

There is also a strong focus on discovering new applications for pyridine-based compounds. numberanalytics.com In the pharmaceutical industry, researchers are actively exploring new pyridine derivatives for the treatment of a wide range of diseases, including cancer and neurodegenerative disorders. nih.govbiosynce.com In materials science, pyridines are being investigated for their potential use in advanced materials such as organic light-emitting diodes (OLEDs) and sensors. globalgrowthinsights.combiosynce.com

Future research will likely continue to focus on the development of novel synthetic methodologies that allow for precise control over the substitution pattern on the pyridine ring. This will enable the creation of increasingly complex and tailored molecules with specific functions. Furthermore, the exploration of bio-based feedstocks for the production of pyridines is an emerging area of interest, driven by the global push towards more sustainable chemical manufacturing. globalgrowthinsights.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| This compound | C8H8BrNO3 | 246.06 | 6-Br, 5-OCH3 |

| Methyl 5-bromo-6-cyanopicolinate | C8H5BrN2O2 | 241.05 | 5-Br, 6-CN |

| Methyl 4-bromo-6-methylpicolinate | C8H8BrNO2 | 230.06 | 4-Br, 6-CH3 |

| Methyl 6-bromo-4-chloropicolinate | C7H5BrClNO2 | 250.48 | 6-Br, 4-Cl |

| Methyl 5-chloro-6-methoxypicolinate | C8H8ClNO3 | 201.61 | 5-Cl, 6-OCH3 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDJWOBRSKPSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446516 | |

| Record name | Methyl 6-bromo-5-methoxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170235-18-4 | |

| Record name | Methyl 6-bromo-5-methoxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Route Design for Methyl 6 Bromo 5 Methoxypicolinate

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine core is central to the synthesis of Methyl 6-bromo-5-methoxypicolinate. The inherent electron-deficient nature of the pyridine ring influences its reactivity towards various chemical transformations.

Direct Bromination Strategies and Regiochemical Control

Direct electrophilic aromatic bromination of pyridine is generally challenging due to the deactivating effect of the nitrogen atom. However, the presence of activating substituents, such as a methoxy (B1213986) group, can facilitate this reaction and control the position of bromination.

The methoxy group at the C-5 position is an ortho-, para-directing activator due to its ability to donate electron density to the ring through resonance. This effect directs incoming electrophiles, such as a bromine cation, primarily to the C-4 and C-6 positions. In the context of a 5-methoxypicolinate scaffold, the C-2 position is occupied by the deactivating methyl ester group, leaving the C-6 position as a highly favorable site for electrophilic attack.

A common and effective reagent for such regioselective brominations is N-bromosuccinimide (NBS), often used in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107). mdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromonium ion (Br+) is attacked by the electron-rich pyridine ring. The electronic influence of the 5-methoxy group is crucial for achieving high regioselectivity for the C-6 position. An analogous strategy has been successfully employed in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where bromination of the fully substituted pyridine ring was the final step, demonstrating the viability of late-stage bromination. nih.gov

Table 1: Factors Influencing Regioselectivity in Pyridine Bromination

| Factor | Influence on Regioselectivity | Example |

| Activating Groups (e.g., -OCH₃, -NH₂) ** | Strong ortho-, para-directors, increase ring electron density, facilitating electrophilic attack. | A 5-methoxy group strongly directs bromination to the 6-position. mdpi.comnih.gov |

| Deactivating Groups (e.g., -COOR, -NO₂) ** | Meta-directors, decrease ring electron density, hindering electrophilic attack. | A 2-ester group deactivates the ring but its positional influence is overcome by a stronger activating group. |

| Brominating Agent | Reagent choice affects reactivity and selectivity. | N-bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine. mdpi.com |

| Solvent | Can influence the reactivity of the brominating agent and stabilize intermediates. | Acetonitrile (MeCN) or Tetrahydrofuran (THF) are commonly used. mdpi.com |

Methoxylation Techniques for Pyridine Scaffold Incorporation

The introduction of the methoxy group onto the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This mechanism is particularly effective on electron-deficient aromatic rings, such as pyridine, especially when they are substituted with electron-withdrawing groups.

In a potential synthetic route for this compound, a precursor like a methyl 5,6-dihalopicolinate could be used. The picolinate (B1231196) ester group at C-2 acts as an electron-withdrawing group, activating the halogen at the C-6 position for nucleophilic attack. The reaction with a nucleophile, such as sodium methoxide, would proceed via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group (a halide), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by resonance, particularly by the delocalization of the negative charge onto the electron-withdrawing ester group. Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the methoxylated product.

High regioselectivity for substitution at the 6-position has been demonstrated in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, particularly when using polar aprotic solvents like DMF or methanol (B129727). nih.gov This highlights the feasibility of selectively introducing a methoxy group at the desired position on a pre-halogenated picolinate scaffold.

Table 2: Conditions for Nucleophilic Aromatic Methoxylation

| Substrate | Reagent | Solvent | Key Feature |

| Methyl 2,6-dichloropicolinate | Sodium Methoxide (NaOMe) | Methanol (MeOH) or DMF | High regioselectivity for substitution at the 6-position. nih.gov |

| 4-Bromonitrobenzene | Sodium Methoxide (NaOMe) | Not specified | Classic example of SNAr activated by an electron-withdrawing group. libretexts.org |

| 2,4-Dinitrochlorobenzene | Basic solution | Water | The nitro groups activate the ring and stabilize the Meisenheimer intermediate. wikipedia.org |

Esterification Reactions for Picolinate Methyl Ester Formation

The final step in many synthetic routes to this compound is the formation of the methyl ester from the corresponding carboxylic acid, 6-bromo-5-methoxypicolinic acid. The most common method for this transformation is the Fischer esterification. youtube.com

This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.commasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers, leading to the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yield the final methyl ester product.

Fischer esterification is an equilibrium-controlled process. To drive the reaction to completion and maximize the yield of the ester, it is common practice to either use a large excess of the alcohol (methanol) or to remove the water as it is formed, for example, by using a Dean-Stark apparatus. youtube.commasterorganicchemistry.com

Exploration of Precursor Compounds and Starting Materials

The choice of starting materials is critical for an efficient and cost-effective synthesis. Both highly functionalized precursors and simpler, more fundamental building blocks can be considered.

Halogenated Picolinic Acid Derivatives as Precursors

A highly convergent approach to synthesizing this compound involves using a precursor that already contains most of the required functional groups.

The most direct precursor is 6-bromo-5-methoxypicolinic acid . achemblock.comsigmaaldrich.com This compound is commercially available and requires only a single esterification step, as described in section 2.1.3, to yield the target molecule. This route is highly efficient for laboratory-scale synthesis.

Other halogenated derivatives can also serve as key intermediates. For instance:

Methyl 5-bromo-6-hydroxypicolinate: This compound could be a viable precursor. bldpharm.com The synthesis would require the methylation of the hydroxyl group at the 6-position, typically using a reagent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base.

Methyl 2,6-dihalopicolinates: As mentioned previously, starting with a di-halogenated picolinate allows for sequential functionalization. nih.gov One halogen can be selectively displaced by a methoxy group via SNAr, followed by other necessary transformations.

Role of Substituted Pyridines in Chemical Synthesis

For a more fundamental or large-scale synthesis, the route may begin with simpler, commercially available substituted pyridines or picolines. Picolinic acids, the parent structures of picolinates, are often produced industrially by the oxidation of the corresponding 2-picoline (2-methylpyridine). google.comwikipedia.org

A plausible synthetic pathway could therefore start from a suitably substituted 2-picoline. The general strategy would involve:

Oxidation: The methyl group of the 2-picoline is oxidized to a carboxylic acid. Common oxidants for this transformation include potassium permanganate (B83412) (KMnO₄) or nitric acid. wikipedia.org

Functionalization: The resulting picolinic acid would then undergo sequential halogenation and methoxylation reactions, with the order of these steps being carefully chosen to ensure correct regiochemical outcomes.

Esterification: The final step would be the esterification of the functionalized picolinic acid to yield the target methyl ester.

This approach offers flexibility in introducing various substituents onto the pyridine ring and is adaptable for the synthesis of a wide range of picolinate derivatives. google.comnih.gov

Optimization of Reaction Conditions and Process Parameters

The efficient synthesis of this compound hinges on the careful control of reaction conditions. Key parameters that significantly influence the yield and purity of the final product include the choice of solvent, reaction temperature, and the nature of the catalytic system employed.

Solvent Effects and Temperature Control in Bromination Reactions

The selection of an appropriate solvent is paramount in directing the regioselectivity and efficiency of the bromination of the pyridine ring. The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. For the bromination of pyridine derivatives, a range of solvents have been explored. For instance, in the synthesis of a related compound, methyl 4-bromo-6-methylnicotinate, dichloromethane (B109758) (DCM) was used as the solvent for the reaction with phosphorus oxybromide (POBr3) rsc.org. The choice of an inert solvent like DCM is common in electrophilic aromatic substitution reactions as it does not compete with the substrate for the electrophile.

Temperature control is another critical factor. Electrophilic aromatic bromination is an exothermic process, and inadequate temperature management can lead to the formation of undesired byproducts through over-bromination or side reactions. In the synthesis of methyl 4-bromo-6-methylnicotinate, the reaction was initially carried out at 0 °C during the addition of the brominating agent, followed by stirring at 35 °C to ensure the completion of the reaction rsc.org. This two-stage temperature profile allows for controlled initiation of the reaction and subsequent acceleration to achieve a reasonable reaction time.

The interplay between solvent and temperature is crucial for maximizing the yield of the desired monobrominated product. Research on the bromination of other aromatic systems has shown that lower temperatures often favor higher regioselectivity.

Below is an interactive data table summarizing the impact of solvent and temperature on bromination reactions of related aromatic compounds, which can provide insights into the optimization of the synthesis of this compound.

| Solvent System | Temperature (°C) | Brominating Agent | Substrate | Key Observation |

| Dichloromethane (DCM) | 0 to 35 | POBr3 | Methyl 4-hydroxy-6-methylnicotinate | Controlled reaction progression, good yield of the brominated product. rsc.org |

| 1,4-Dioxane (B91453) | Ambient | Tetrabutylammonium (B224687) tribromide (TBATB) | 2-Phenylpyridine (B120327) | Essential for successful meta-selective bromination in the presence of a ruthenium catalyst. nih.gov |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 | Alkyl bromides | 8-Aminoquinoline (B160924) amides | Effective for copper-promoted C5-selective bromination. beilstein-journals.org |

| Tetrahydrofuran (THF) | 100 | [11C]CH3OTf | 6-Bromopurine | Efficient methylation with improved selectivity compared to more polar solvents. nih.gov |

| Ethyl acetate (B1210297) (AcOEt) | 100 | [11C]CH3OTf | 6-Bromopurine | Comparable efficiency and selectivity to THF in methylation. nih.gov |

Catalytic Systems for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of bromination reactions, various catalytic systems have been investigated. Transition metal catalysts, in particular, have shown promise in directing the regioselectivity of C-H functionalization, including bromination.

One notable advancement is the use of ruthenium catalysts for meta-selective C-H bromination. In a study on 2-phenylpyridine derivatives, a catalytic system of [{Ru(p-cymene)Cl2}2] was found to effectively catalyze the bromination at the meta position using tetrabutylammonium tribromide (TBATB) as the bromine source nih.gov. This approach offers a pathway to otherwise difficult-to-access isomers. The success of this catalytic system was highly dependent on the use of 1,4-dioxane as the solvent, highlighting the intricate relationship between the catalyst, solvent, and substrate nih.gov.

Copper-promoted C-H activation has also emerged as a powerful tool for selective halogenation. For example, the C5-selective bromination of 8-aminoquinoline amides was achieved using a copper(II) acetate catalyst with alkyl bromides as the bromine source beilstein-journals.org. The directing effect of the 8-aminoquinoline group was crucial for the high regioselectivity observed. This methodology demonstrates the potential of directing group-assisted, copper-catalyzed reactions for the selective functionalization of heterocyclic systems.

The development of such catalytic systems is a significant step towards more efficient and selective syntheses of functionalized pyridines like this compound.

Development of Novel and Sustainable Synthetic Routes

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that are not only efficient but also environmentally benign. This involves the use of greener solvents, catalysts, and reaction conditions.

Microwave-assisted synthesis has been explored as a green method for the functionalization of pyridine rings ijarsct.co.in. Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions, thus minimizing waste generation.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another sustainable alternative. Enzymes operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. While specific biocatalytic routes for the synthesis of this compound have not been extensively reported, the broader application of biocatalysis in the synthesis of pyridine derivatives is an active area of research ijarsct.co.in.

The development of one-pot, multi-component reactions also contributes to the sustainability of synthetic processes by reducing the number of synthetic steps and purification procedures. Hydrothermal synthesis is another green approach that has been applied to the synthesis of picolinates, utilizing water as a solvent under elevated temperature and pressure google.com. This method can simplify operations and reduce environmental pollution google.com.

The exploration of these and other green chemistry approaches holds the key to developing more sustainable and economically viable manufacturing processes for valuable compounds like this compound.

Chemical Reactivity and Transformation Studies of Methyl 6 Bromo 5 Methoxypicolinate

Cross-Coupling Reactions and Derivative Synthesis

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and methyl 6-bromo-5-methoxypicolinate is an excellent substrate for such transformations due to the reactive C-Br bond. These reactions enable the introduction of a wide array of functional groups, leading to the synthesis of diverse chemical scaffolds with applications in medicinal chemistry and materials science. rsc.orgnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations with Aryl/Vinyl Boronic Reagents

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely employed method for creating C-C bonds. libretexts.orgrsc.org In the context of this compound, the bromine atom at the 6-position readily participates in this reaction. The general scheme involves the reaction of the picolinate (B1231196) with an aryl or vinyl boronic acid or its corresponding ester in the presence of a palladium catalyst and a base.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, palladium catalysts like Pd(PPh₃)₄ and CataXCium A Pd G3 have been shown to be effective. nih.gov The reaction is compatible with a variety of aryl and vinyl boronic reagents, allowing for the synthesis of a broad range of derivatives. nih.govresearchgate.net The presence of the methoxy (B1213986) group at the 5-position can influence the electronic properties of the pyridine (B92270) ring, which in turn can affect the reaction rate and yield.

Below is a representative table of Suzuki-Miyaura coupling reactions involving substituted picolinates:

| Entry | Aryl/Vinyl Boronic Reagent | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 92 |

| 3 | 2-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 78 |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/XPhos | K₂CO₃ | Toluene/H₂O | 65 |

Stille Coupling and Other Transition-Metal Catalyzed C-C Bond Formations

Besides the Suzuki-Miyaura coupling, this compound can also undergo other transition-metal-catalyzed cross-coupling reactions, such as the Stille coupling. libretexts.org The Stille reaction pairs the organohalide with an organotin reagent, offering an alternative route for C-C bond formation. nih.gov While often effective, the toxicity of organotin compounds is a significant drawback compared to the relatively benign boronic acid reagents used in Suzuki-Miyaura couplings. libretexts.org

Other transition metals like copper and nickel can also catalyze cross-coupling reactions involving this substrate. For example, copper-catalyzed couplings can be employed for the introduction of various nucleophiles. These alternative methods expand the synthetic utility of this compound, providing access to compounds that may be difficult to synthesize via other routes.

Diversification of Chemical Scaffolds via Coupling Reactions

The ability of this compound to participate in a variety of cross-coupling reactions makes it a valuable starting material for the synthesis of diverse chemical scaffolds. By strategically choosing the coupling partner, a wide range of substituents can be introduced at the 6-position of the pyridine ring. This versatility is particularly important in drug discovery and development, where the systematic modification of a lead compound is often necessary to optimize its biological activity. nih.gov The resulting picolinate derivatives can serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals and functional materials. researchgate.netlookchem.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is another important reaction pathway for this compound. In this type of reaction, a nucleophile replaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack, especially when substituted with electron-withdrawing groups.

Reactivity at the Brominated Position (C-6)

The bromine atom at the C-6 position of this compound is a good leaving group, making this position susceptible to nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the bromide ion. evitachem.com The reaction is typically facilitated by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group at the 2-position.

Studies on related 2-halopyridines have shown that the reactivity towards nucleophilic substitution is influenced by the nature of the halogen, with bromine being a more facile leaving group than chlorine. The reaction conditions, such as temperature and solvent, play a significant role in the outcome of the substitution. For instance, reactions with amines can lead to the formation of 6-aminopicolinate derivatives, which are valuable precursors for further synthetic modifications. pharm.or.jp

Influence of the Methoxy Group (C-5) on Nucleophilic Substitution

In the case of this compound, the primary site of nucleophilic attack remains the C-6 position due to the excellent leaving group ability of the bromine atom and the activating effect of the ring nitrogen. However, the methoxy group can influence the reaction rate and may play a more pronounced role in directing substitution in related isomers or under specific reaction conditions. researchgate.netclockss.org

Modifications of the Ester Moiety

The methyl ester group of this compound is a primary site for chemical transformations, allowing for the introduction of diverse functionalities.

Transesterification is a fundamental reaction for modifying the ester group, typically to introduce different alkyl or aryl groups, which can alter the compound's physical and chemical properties. This process involves the reaction of the methyl ester with an alcohol in the presence of an acid or base catalyst.

The reaction is an equilibrium process. To drive the reaction towards the desired product, a large excess of the reactant alcohol is often employed, which can also serve as the solvent. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the corresponding ethyl ester. Conversely, using a bulkier alcohol like tert-butanol, often with a suitable catalyst, can introduce a tert-butyl ester group. google.com

Table 1: Illustrative Transesterification Reactions

| Reactant Alcohol | Catalyst | Expected Product |

|---|---|---|

| Ethanol | H₂SO₄ (catalytic) | Ethyl 6-bromo-5-methoxypicolinate |

| tert-Butanol | Iron-salen complex | tert-Butyl 6-bromo-5-methoxypicolinate |

| Benzyl alcohol | Sodium benzyloxide | Benzyl 6-bromo-5-methoxypicolinate |

The reduction of the methyl ester group to a primary alcohol, (6-bromo-5-methoxypyridin-2-yl)methanol, is a crucial transformation that opens up further synthetic possibilities. smolecule.com This conversion can be achieved using various reducing agents.

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent for esters. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction. One equivalent of DIBAL-H will reduce the ester to the corresponding aldehyde, which upon aqueous workup can be isolated. However, using an excess of DIBAL-H or allowing the reaction to warm to room temperature will lead to the formation of the primary alcohol. A patent for a similar compound, methyl 5-bromo-6-methoxypicolinate, describes its reduction to the corresponding alcohol using DIBAL-H in dichloromethane (B109758) at -78 °C, followed by warming to room temperature. wikipedia.org

Lithium borohydride (B1222165) (LiBH₄) is another effective reagent for the reduction of esters to alcohols. wikipedia.org It is a milder reducing agent than lithium aluminum hydride (LiAlH₄) but is capable of reducing esters, unlike sodium borohydride. wikipedia.orgharvard.edu The reaction is typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF).

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Key Conditions | Product |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane | -78 °C to room temperature | (6-bromo-5-methoxypyridin-2-yl)methanol |

| Lithium borohydride (LiBH₄) | Tetrahydrofuran | Room temperature or reflux | (6-bromo-5-methoxypyridin-2-yl)methanol |

Electrophilic Reactivity and Aromatic Reactivity Profile

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. However, the substituents significantly influence its reactivity towards electrophiles. The methoxy group at the 5-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. cymitquimica.com In this case, the C4 and C6 positions are ortho and the C2 position is para to the methoxy group.

Conversely, the bromine atom at the 6-position and the methyl ester at the 2-position are electron-withdrawing groups, which deactivate the ring. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of electrophilic aromatic substitution reactions. Given the substitution pattern, electrophilic attack is most likely to occur at the C4 position, which is activated by the methoxy group and less sterically hindered than the C2 position.

Directed Metallation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netresearchgate.net In the case of methoxy-substituted pyridines, the methoxy group can act as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C4 position. researchgate.netntu.edu.sgdtic.mil

This would generate a lithiated intermediate that can then react with a variety of electrophiles to introduce new functional groups at the C4 position. For this compound, treatment with LDA at low temperature would be expected to yield a 4-lithiated species. Quenching this intermediate with an electrophile, such as an aldehyde or a trialkylsilyl chloride, would provide the corresponding 4-substituted product.

An alternative pathway for metallation is through metal-halogen exchange. wikipedia.orgnih.gov The bromine atom at the C6 position can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-BuLi or t-butyllithium (t-BuLi). wikipedia.org This reaction is generally very fast and occurs at low temperatures. The resulting 6-lithiated pyridine can then be reacted with electrophiles. The competition between directed ortho-metalation at C4 and metal-halogen exchange at C6 would depend on the specific reaction conditions and the organolithium reagent used.

Table 3: Potential Metallation and Subsequent Functionalization Reactions

| Metallation Strategy | Reagent | Intermediate | Electrophile (E) | Product |

|---|---|---|---|---|

| Directed ortho-metalation | LDA, THF, -78 °C | 4-Lithio-methyl 6-bromo-5-methoxypicolinate | E⁺ | Methyl 6-bromo-4-E-5-methoxypicolinate |

| Metal-halogen exchange | n-BuLi, THF, -78 °C | 6-Lithio-methyl 5-methoxypicolinate | E⁺ | Methyl 6-E-5-methoxypicolinate |

Mechanistic Investigations and Physical Organic Chemistry of Methyl 6 Bromo 5 Methoxypicolinate

Elucidation of Reaction Mechanisms and Intermediates

Understanding the stepwise process of a chemical reaction and identifying the transient species involved are fundamental to optimizing reaction conditions and developing new synthetic methodologies.

Methyl 6-bromo-5-methoxypicolinate is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination.

In a typical Suzuki-Miyaura coupling, a palladium(0) complex, often stabilized by phosphine (B1218219) ligands, initiates the cycle by undergoing oxidative addition to the C-Br bond of this compound. This step is often rate-determining and results in the formation of a square planar palladium(II) intermediate. The reactivity order for halogens in this step is generally I > Br > Cl > F. nih.gov Subsequently, transmetalation occurs, where an organoboron reagent (e.g., a boronic acid or ester) transfers its organic moiety to the palladium center, typically facilitated by a base. The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled as the final product, regenerating the palladium(0) catalyst. wiley-vch.decolab.ws

The Heck-Mizoroki reaction offers another pathway for C-C bond formation, where an alkene couples with the aryl halide. The mechanism also begins with oxidative addition of the C-Br bond to a palladium(0) catalyst. rsc.orgrsc.org This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the coupled product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base.

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For reactions involving this compound, the rate of reaction is typically monitored by measuring the disappearance of the reactant or the appearance of the product over time. rsc.org The rate law, which expresses the relationship between the rate of reaction and the concentration of reactants, can be determined from this data. canterbury.ac.nz

For cross-coupling reactions, the rate is often dependent on the concentration of the substrate, the catalyst, and the coupling partner. The reaction order with respect to each component can be determined by systematically varying their concentrations and observing the effect on the initial reaction rate. harpercollege.edu The activation energy (Ea) for a reaction, which is the minimum energy required for a reaction to occur, can be determined by studying the effect of temperature on the reaction rate and applying the Arrhenius equation. canterbury.ac.nz

Table 1: Illustrative Kinetic Data for a Hypothetical Suzuki Coupling Reaction

| Entry | [Substrate] (M) | [Catalyst] (mol%) | [Boronic Acid] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 1 | 0.15 | 1.2 x 10-5 |

| 2 | 0.2 | 1 | 0.15 | 2.4 x 10-5 |

| 3 | 0.1 | 2 | 0.15 | 2.4 x 10-5 |

| 4 | 0.1 | 1 | 0.30 | 1.2 x 10-5 |

Note: This data is illustrative and does not represent actual experimental results for this compound.

Analysis of Substituent Electronic and Steric Effects

The methoxy (B1213986) (-OCH3) and methyl ester (-COOCH3) groups, along with the bromine atom, exert significant electronic and steric effects on the reactivity of the pyridine (B92270) ring.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. mdpi.comnih.govrsc.orgnih.govmdpi.com In the context of physical organic chemistry, the Hammett equation is a widely used linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. scribd.com This concept can be extended to heterocyclic systems like pyridine.

The Hammett equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction. walisongo.ac.id

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. Non-linear Hammett plots can suggest a change in the reaction mechanism or the rate-determining step. researchgate.netiitd.ac.in

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σmeta | σpara |

|---|---|---|

| -OCH₃ | +0.12 | -0.27 |

| -COOCH₃ | +0.37 | +0.45 |

| -Br | +0.39 | +0.23 |

Source: Values are general and can vary slightly depending on the reaction system.

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting the reactivity of molecules. gexinonline.com Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. mdpi.com This allows for the theoretical determination of activation energies and reaction enthalpies.

Molecular orbital theory helps in understanding the electronic structure and reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, while a higher HOMO energy suggests a greater propensity for electrophilic attack. mdpi.com Molecular electrostatic potential (MEP) maps can visually represent the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites of reaction. mdpi.com

For this compound, computational studies can predict the relative stabilities of intermediates in cross-coupling reactions and help rationalize the observed regioselectivity. For example, calculations can determine the relative ease of oxidative addition at the C-Br bond compared to potential C-H activation at other positions on the ring.

Regioselectivity and Chemoselectivity in Complex Transformations

In molecules with multiple reactive sites, such as polysubstituted pyridines, controlling the regioselectivity and chemoselectivity of a reaction is a significant synthetic challenge.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the primary site for cross-coupling reactions is the C-Br bond at the 6-position. This is due to the inherent reactivity of the carbon-halogen bond compared to C-H bonds on the aromatic ring. nih.gov However, under certain conditions, C-H activation at other positions could potentially compete. The directing effects of the existing substituents also play a crucial role in determining the regioselectivity of further functionalization. mdpi.com

Chemoselectivity is the preferential reaction of one functional group in the presence of other functional groups. For instance, in a molecule containing both a bromide and a chloride, a palladium catalyst can often be chosen to selectively react with the more reactive bromide. nih.gov Similarly, in this compound, reaction conditions can be tuned to favor coupling at the C-Br bond without affecting the methyl ester or methoxy groups. The choice of catalyst, ligands, and reaction conditions is critical for achieving high chemoselectivity in the synthesis of complex polysubstituted pyridines. researchgate.netewha.ac.krresearchgate.net

Applications in Advanced Chemical Research and Materials Science

Synthetic Building Block for Complex Heterocyclic Compounds

The strategic placement of functional groups makes Methyl 6-bromo-5-methoxypicolinate an ideal starting material for the synthesis of more elaborate heterocyclic structures. ambeed.combldpharm.com Chemists utilize it as a scaffold to introduce molecular diversity and build complex, high-value compounds.

The synthesis of polysubstituted pyridines is a central theme in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials. udhtu.edu.uacore.ac.uk this compound serves as an exemplary precursor for this purpose. The bromine atom at the 6-position is a particularly valuable "handle" for modification, primarily through metal-catalyzed cross-coupling reactions.

Research has demonstrated that aryl halides are effective partners in Suzuki cross-coupling reactions to generate functionalized styrenes and other biaryl compounds. researchgate.net Similarly, the bromine atom on the picolinate (B1231196) ring can be readily substituted with a wide array of boronic acids (Suzuki coupling), organostannanes (Stille coupling), or other organometallic reagents. This allows for the controlled introduction of aryl, heteroaryl, or alkyl groups at this position. Furthermore, the ester and methoxy (B1213986) groups can be subsequently modified. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the methoxy group can be cleaved to reveal a hydroxyl group, providing additional points for derivatization. This multi-faceted reactivity enables the generation of a library of pyridines with diverse substitution patterns from a single, readily available starting material. researchgate.netscirp.org

Table 1: Representative Transformations for Polysubstituted Pyridine (B92270) Synthesis This table is illustrative and based on common reactions for this class of compounds.

| Starting Material | Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| This compound | Suzuki Coupling | Phenylboronic acid | 6-Phenyl |

| This compound | Buchwald-Hartwig Amination | Aniline | 6-Anilino |

| This compound | Sonogashira Coupling | Phenylacetylene | 6-Phenylethynyl |

| Product from above | Ester Hydrolysis | Lithium Hydroxide (LiOH) | 2-Carboxylic acid |

Beyond simple substitution, this compound is a key intermediate in the construction of fused and complex nitrogen-containing scaffolds. These larger ring systems are of significant interest in medicinal chemistry and materials science. For instance, synthetic routes to thieno[3,2-b]pyridines, a class of compounds with potential biological activity, can utilize substituted picolinates as starting points. researchgate.net The synthesis involves creating a new ring fused to the initial pyridine core. In a typical strategy, the bromine atom can be displaced by a sulfur nucleophile, and subsequent intramolecular reactions, often involving the adjacent ester group, can facilitate the cyclization to form the thiophene (B33073) ring. The ability to build such bicyclic systems highlights the compound's role not just in decorating a pyridine ring, but in using the pyridine as a foundation for more intricate heterocyclic frameworks. google.com

Role in Agrochemical Research and Development of Chemical Tools

The picolinate structure is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. This compound and related derivatives are valuable intermediates in the synthesis of new active ingredients. semanticscholar.org

A critical aspect of modern agrochemical development is understanding the precise molecular mechanism of action of a herbicide. Chemical probes are essential tools in this process, used to identify and validate the biological targets of active compounds. This compound is an ideal precursor for creating such probes. For example, picolinate-based herbicides, such as picloram (B1677784) and the newer arylpicolinates, are known to function as synthetic auxins by binding to specific receptor proteins like the F-box protein AFB5. mdpi.com

To study this interaction, a chemical probe can be synthesized from this compound. The bromine atom can be replaced, via a cross-coupling reaction, with a linker attached to a reporter tag, such as biotin (B1667282) (for affinity purification) or a fluorescent dye (for imaging). The resulting molecule retains the core picolinate structure necessary for binding but allows researchers to detect and isolate the target protein, confirming the herbicide's mechanism of action.

Picolinic acids and their esters are a cornerstone of modern herbicides. mdpi.com Patent literature extensively documents the use of substituted picolinates in the synthesis of 4-amino-6-(heterocyclic)picolinates, which exhibit potent herbicidal activity. google.comgoogle.comgoogle.com These complex herbicides are often built by sequentially modifying a simpler picolinate core. This compound provides a pre-functionalized ring, streamlining the synthesis of these target molecules. The bromine atom allows for the introduction of various heterocyclic groups at the 6-position, a key structural feature for herbicidal efficacy, while the other substituents can be converted to the required amine groups. The development of novel synthetic auxin herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl has further spurred research into new picolinate-based structures, underscoring the continued importance of versatile intermediates like this compound. mdpi.com

Table 2: Picolinate Derivatives in Agrochemicals

| Picolinate Structural Class | Agrochemical Type | Example of Commercial Herbicide |

|---|---|---|

| Chlorinated Picolinic Acids | Synthetic Auxin Herbicide | Picloram, Clopyralid |

| Aryl-Picolinates | Synthetic Auxin Herbicide | Halauxifen-methyl |

Contributions to Chemical Biology and Molecular Probe Design

The utility of this compound extends beyond agrochemicals into the broader field of chemical biology, where it serves as a scaffold for molecules designed to interact with biological systems. Its synthetic tractability makes it an excellent starting point for developing molecular probes to investigate biological pathways and for the discovery of new therapeutic agents.

The compound's structure is found within more complex molecules that have been investigated for medicinal purposes. For example, patent literature describes the synthesis of MNK inhibitors, which are being studied for their potential in cancer therapy, using building blocks derived from substituted pyridines. google.com Similarly, related brominated indole (B1671886) esters have been used to prepare compounds with antiviral activity. pharmaffiliates.com The versatility of the picolinate core allows it to be incorporated into diverse molecular designs targeting a range of biological processes. The bromine atom is a key feature, enabling facile diversification through established coupling chemistries to rapidly generate libraries of compounds for biological screening. This makes this compound a valuable tool in the early stages of drug discovery and in the academic exploration of new bioactive chemical spaces.

Investigation of Molecular Interactions and Recognition as Research Tools

While direct studies on the molecular interaction of this compound are not extensively documented, the crystal structure and intermolecular interactions of a closely related analog, Methyl 5-bromo-6-methyl-picolinate , provide valuable insights. In the crystal structure of this analog, a weak bromine-bromine interaction with a distance of 3.715(1) Å is observed. psu.edu This type of non-covalent interaction, along with potential π-π stacking and C-H···π interactions, which are absent in this specific analog, are crucial in the design of supramolecular assemblies and crystal engineering. psu.edu

The presence of a bromine atom in this compound makes it a candidate for studies involving halogen bonding, a directional non-covalent interaction that is increasingly being used for the rational design of molecular crystals and functional co-crystals. The methoxy group and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, further influencing the molecular recognition properties of the compound and its derivatives.

The table below summarizes key structural features relevant to molecular interactions, drawing comparisons with a related compound where data is available.

| Feature | This compound | Methyl 5-bromo-6-methyl-picolinate |

| Formula | C₈H₈BrNO₃ | C₈H₈BrNO₂ |

| Molecular Weight | 246.06 g/mol | 230.06 g/mol |

| Key Interaction Sites | Bromine atom, methoxy group oxygen, ester carbonyl oxygen, pyridine nitrogen | Bromine atom, methyl group, ester carbonyl oxygen, pyridine nitrogen |

| Observed Interactions | Not experimentally determined | Weak Br···Br interaction (3.715 Å) psu.edu |

These structural motifs are fundamental for its application as a research tool in designing molecules with specific binding affinities for biological targets or for the construction of novel supramolecular architectures.

Luminescence Studies and Sensitization in Coordination Chemistry

Picolinate derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions, including lanthanides. The resulting lanthanide complexes are of great interest due to their unique luminescent properties, which arise from the "antenna effect." In this process, the organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com

While specific luminescence studies involving this compound are not yet prevalent in the literature, its structural components suggest its potential as an effective antenna ligand. The pyridine-based aromatic system can be excited by UV radiation, and the energy can then be transferred to a coordinated lanthanide ion, such as Europium(III) or Terbium(III), which are known for their strong red and green luminescence, respectively. nih.govnih.gov The substituents on the picolinate ring, namely the bromo and methoxy groups, can modulate the electronic properties of the ligand, thereby influencing the efficiency of the energy transfer and the resulting luminescence quantum yield of the lanthanide complex. rsc.org

The potential of picolinate-type ligands in creating luminescent materials is an active area of research, with applications ranging from bio-imaging to OLEDs. nih.govnih.gov

| Lanthanide Ion | Typical Luminescence Color | Potential Application of Complex |

| Europium (Eu³⁺) | Red | OLEDs, Bio-probes |

| Terbium (Tb³⁺) | Green | OLEDs, Immunoassays |

| Samarium (Sm³⁺) | Orange-Red | Temperature Sensors |

| Dysprosium (Dy³⁺) | Yellow/White | White-light emitting materials |

Integration into Functional Materials and Polymer Science

The reactivity of the bromine atom in this compound makes it a valuable building block for the synthesis of functional materials and polymers. The bromine substituent can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various functional groups. This versatility enables the incorporation of the picolinate moiety into larger molecular structures, including polymers.

For instance, this compound can serve as a monomer in polymerization reactions. The bromo-functionalized pyridine ring can be a site for metal-catalyzed cross-coupling polymerization, leading to the formation of conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the electronic properties of the polymer backbone are crucial.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form polyesters or polyamides. The resulting polymers would have the substituted pyridine unit as a repeating functional group, potentially imparting specific properties such as metal-ion coordination capabilities or altered solubility. While direct examples of polymers derived from this compound are not widely reported, the synthetic handles present in the molecule offer a clear pathway for its integration into polymer chains for the development of new functional materials. rsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Chromatographic Techniques for Compound Analysis

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for confirming its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to assess the purity and confirm the identity of Methyl 6-bromo-5-methoxypicolinate.

In LC-MS analysis , the compound is first passed through a high-performance liquid chromatography (HPLC) column, typically a reverse-phase C18 column, which separates it from non-volatile or thermally unstable impurities. The eluent is then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data. This confirms the molecular weight of the compound (246.06 g/mol for C₈H₈BrNO₃). myskinrecipes.com LC-MS is particularly suitable for analyzing a wide range of metabolites and non-volatile compounds. lcms.cz

GC-MS analysis is effective for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. f1000research.com This technique is routinely used to identify and quantify chemical constituents in complex mixtures and to monitor the progress of chemical reactions. ambeed.com For this compound, GC-MS can provide a clear indication of purity by showing a single dominant peak in the chromatogram, with the corresponding mass spectrum confirming its molecular mass.

For obtaining highly pure samples of this compound on a larger scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. google.com Unlike analytical HPLC, which focuses on detection and quantification, preparative HPLC is designed for the isolation and purification of compounds. google.com The process involves injecting a larger quantity of the crude reaction mixture onto a wider column. The separated fractions corresponding to the desired compound are collected, and the solvent is removed to yield the purified product. This technique is crucial when subsequent applications demand material of the highest possible purity, free from any isomeric or synthetic byproducts. nih.gov

Comprehensive Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like this compound.

¹H NMR Spectroscopy : Proton NMR provides information about the number and chemical environment of hydrogen atoms in the molecule. Based on the structure of this compound, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the bromine, methoxy (B1213986), and methyl ester substituents on the pyridine (B92270) ring. researchgate.net

| Predicted ¹H NMR Data for this compound | | :--- | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | Aromatic Proton (H-3) | ~7.5 - 7.8 | Doublet | 1H | Proton adjacent to ester | | Aromatic Proton (H-4) | ~7.3 - 7.6 | Doublet | 1H | Proton adjacent to methoxy | | Methoxy Protons | ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | | Ester Methyl Protons | ~3.8 - 4.0 | Singlet | 3H | -COOCH₃ |

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum for this compound is expected to show eight distinct signals, corresponding to each unique carbon atom. bhu.ac.in The chemical shifts are characteristic of carbonyl, aromatic, and methyl carbons. organicchemistrydata.orgdocbrown.info

| Predicted ¹³C NMR Data for this compound | | :--- | Chemical Shift (δ, ppm) | Assignment | | Carbonyl Carbon | ~163 - 166 | C=O (Ester) | | Aromatic Carbons | ~110 - 160 | 6 carbons of the pyridine ring | | Methoxy Carbon | ~55 - 60 | -OCH₃ | | Ester Methyl Carbon | ~52 - 55 | -COOCH₃ |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision (typically to four or five decimal places). bioanalysis-zone.com This allows for the unequivocal determination of the elemental formula of this compound. Unlike low-resolution MS, which provides the nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the compound with a high degree of confidence. rsc.orgjst.go.jp

| Calculated HRMS Data for this compound (C₈H₈BrNO₃) | | :--- | Exact Mass (m/z) | | [M+H]⁺ (C₈H₉BrNO₃⁺) | 245.9760 | | [M+Na]⁺ (C₈H₈BrNNaO₃⁺) | 267.9579 |

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. researchgate.net The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the ester and ether groups, as well as the substituted pyridine ring.

| Expected IR Absorption Bands for this compound | | :--- | :--- | | ~1720 - 1740 cm⁻¹ | C=O stretch (ester) | | ~1550 - 1600 cm⁻¹ | C=C and C=N stretching (aromatic ring) | | ~1200 - 1300 cm⁻¹ | C-O stretch (ester and ether) | | ~1000 - 1100 cm⁻¹ | C-O stretch (ether) | | ~550 - 650 cm⁻¹ | C-Br stretch |

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the spectrum would be characterized by absorption bands corresponding to the π → π* transitions of the conjugated pyridine system. While less specific for detailed structure elucidation than NMR or MS, it is a useful tool for confirming the presence of the aromatic chromophore.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal suitable for X-ray analysis is the first critical step. This typically involves slow crystallization from a suitable solvent system. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not widely available in the public domain, a hypothetical dataset based on the analysis of similar pyridine derivatives would likely reveal the following:

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 8.5 - 10.5 |

| b (Å) | 12.0 - 15.0 |

| c (Å) | 7.0 - 9.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 900 - 1200 |

| Z (molecules per unit cell) | 4 |

The analysis would confirm the planar structure of the pyridine ring and provide precise measurements of the C-Br, C-O, C-N, and C=O bond lengths, as well as the torsion angles between the methoxy group, the ester group, and the pyridine ring. This information is invaluable for understanding the steric and electronic effects of the substituents on the pyridine core.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This analysis is crucial for validating the empirical formula of a newly synthesized compound, which for this compound is C₈H₈BrNO₃.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent atoms. The results from an experimental elemental analysis of a pure sample should closely match these theoretical values, typically within a ±0.4% tolerance.

Theoretical vs. Expected Experimental Elemental Analysis Data for C₈H₈BrNO₃

| Element | Theoretical % | Expected Experimental % (±0.4%) |

| Carbon (C) | 39.05 | 38.65 - 39.45 |

| Hydrogen (H) | 3.28 | 2.88 - 3.68 |

| Bromine (Br) | 32.47 | 32.07 - 32.87 |

| Nitrogen (N) | 5.69 | 5.29 - 6.09 |

| Oxygen (O) | 19.51 | 19.11 - 19.91 |

The close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's elemental composition and purity, complementing the structural data obtained from spectroscopic and crystallographic methods.

Future Research Directions and Emerging Areas for Methyl 6 Bromo 5 Methoxypicolinate

Sustainable and Green Chemistry Approaches in Picolinate (B1231196) Synthesis

The synthesis of picolinates and their derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. mdpi.com Future research in the synthesis of Methyl 6-bromo-5-methoxypicolinate is likely to prioritize the development of more sustainable methods.

Key areas of investigation will include:

Eco-friendly Solvents and Reaction Conditions: A significant push is being made to replace hazardous organic solvents with greener alternatives like water or to conduct reactions under solvent-free conditions. mdpi.com For instance, hydrothermal synthesis, which uses water at elevated temperature and pressure, has been shown to be a green method for producing chromium picolinate. google.com Exploring similar aqueous-based or solvent-free approaches for the synthesis and derivatization of this compound could significantly reduce the environmental footprint.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and reduced side product formation. researchgate.net This technology is considered an environmentally friendly method that can enhance reactivity and selectivity. researchgate.net Applying microwave-assisted techniques to the synthesis of this compound could offer a more efficient and sustainable alternative to conventional heating methods. mdpi.comresearchgate.net

Development of Recyclable Catalysts: The use of heterogeneous or reusable catalysts is a cornerstone of green chemistry. Research into developing metal-organic frameworks or other supported catalysts for picolinate synthesis could lead to processes with lower waste and easier product purification. ajgreenchem.com

Expanding the Repertoire of Catalyst-Mediated Transformations

The bromine atom on the pyridine (B92270) ring of this compound is a prime site for various catalyst-mediated cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Future research will likely focus on expanding the range of these transformations.

Advanced Cross-Coupling Reactions: While Suzuki coupling is a well-established method for forming carbon-carbon bonds with substituted picolinates, future work could explore a broader range of coupling partners and catalytic systems. researchgate.net This includes investigating other cross-coupling reactions like Stille, Sonogashira, and Buchwald-Hartwig amination to introduce diverse aryl, alkynyl, and amino moieties, respectively. researchgate.net The development of novel catalysts that are more active, stable, and selective for these transformations on the picolinate scaffold will be a key research direction.

Nucleophilic Substitution Reactions: The bromine atom can also be a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Research into efficient nucleophilic fluorination methods for substituted picolinates is ongoing, aiming to overcome challenges like the need for high temperatures and moisture sensitivity. researchgate.net Developing milder and more efficient conditions for introducing fluorine and other nucleophiles to the picolinate ring will be crucial for synthesizing novel compounds for applications in pharmaceuticals and agrochemicals. researchgate.net

Novel Applications in Interdisciplinary Chemical Research

The structural features of this compound make it a valuable building block for creating more complex molecules with potential applications in diverse fields.

Agrochemicals: Picolinic acid derivatives are known to exhibit herbicidal activity. mdpi.commdpi.com Research has shown that novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids can be potent herbicides. mdpi.commdpi.com this compound could serve as a key intermediate in the synthesis of new analogues of these herbicidal compounds, potentially leading to the discovery of more effective and selective agrochemicals.

Pharmaceuticals: The pyridine ring is a common motif in many biologically active compounds. researchgate.net Picolinate derivatives have been investigated for a wide range of therapeutic applications. researchgate.netnih.gov For instance, substituted terpyridines synthesized from picolinates have been used in protein purification, which is a critical step in drug development. researchgate.net Future research could involve using this compound as a starting material to synthesize novel compounds for screening against various biological targets, including enzymes and receptors implicated in diseases. nih.gov

Materials Science: The ability to functionalize the picolinate ring through its bromo group opens up possibilities in materials science. For example, incorporating this moiety into larger conjugated systems could lead to new organic materials with interesting photophysical or electronic properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research.

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound, providing insights into its reactivity, stability, and spectroscopic properties. nih.gov Such calculations can help in understanding the regioselectivity of its reactions and in designing more efficient synthetic routes. Comparing computational models with experimental data, such as crystallographic data, can refine the predictive power of these models.

Molecular Docking and Dynamics: For potential pharmaceutical applications, molecular docking studies can predict how derivatives of this compound might bind to specific protein targets. nih.gov This can help in prioritizing which compounds to synthesize and test, saving time and resources. Molecular dynamics simulations can further elucidate the stability and dynamics of ligand-protein complexes. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile chemical building block for creating novel and valuable compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.